Cas no 946344-29-2 (N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide)
N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[4-chloro-3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-methoxy-
- N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide
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- Inchi: 1S/C17H17ClN2O4S/c1-24-14-5-2-4-12(10-14)17(21)19-13-6-7-15(18)16(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
- InChI Key: NZHPQZYWAKFRFG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Cl)C(N2CCCS2(=O)=O)=C1)(=O)C1=CC=CC(OC)=C1
N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2036-0429-2μmol |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-5μmol |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-10μmol |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-20μmol |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-1mg |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-2mg |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-3mg |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-4mg |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-5mg |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2036-0429-10mg |
N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
946344-29-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide
N-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide: A Comprehensive Overview
The compound with CAS No. 946344-29-2, named N-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzamide core with specific substituents that contribute to its distinct properties. The benzamide group is a common motif in many bioactive compounds, often playing a role in molecular recognition and binding interactions.
Recent studies have highlighted the importance of thiazolidinones, such as the 1,1-dioxo-thiazolidinyl group present in this compound, in medicinal chemistry. These groups are known for their ability to form stable structures and participate in hydrogen bonding, which can enhance the bioavailability and stability of the compound. The chlorine substituent at the para position of the phenyl ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and selectivity in biological systems.
The methoxy group attached to the benzene ring introduces electron-donating effects, which can alter the molecule's lipophilicity and solubility. This is particularly important in drug design, where balancing hydrophilic and lipophilic properties is crucial for achieving optimal pharmacokinetic profiles. Recent research has also explored the role of such substituents in modulating enzyme inhibition and receptor binding affinities.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the thiazolidinone ring system, followed by functionalization to introduce the necessary substituents. The coupling reaction between the activated benzoyl chloride derivative and the substituted aniline plays a pivotal role in forming the benzamide core. Advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings have been employed to optimize this process, ensuring high yields and purity.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. The combination of the thiazolidinone ring and the methoxy-substituted benzene ring appears to create a favorable environment for binding interactions with target proteins.
Moreover, computational studies using molecular docking have provided insights into how this compound interacts with its targets at the molecular level. These studies suggest that both the benzamide group and the thiazolidinone moiety contribute significantly to binding affinity through hydrogen bonding and hydrophobic interactions. Such findings underscore the importance of rational drug design strategies that leverage structural insights to optimize bioactivity.
Looking ahead, further research is needed to fully elucidate the pharmacokinetic profile and safety profile of this compound. Preclinical studies are currently underway to assess its absorption, distribution, metabolism, excretion (ADME) properties as well as potential toxicity. These studies will be critical in determining whether this compound can progress to clinical trials as a potential therapeutic agent.
In conclusion, N-4-chloro-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide represents an intriguing candidate for further exploration in drug discovery efforts. Its unique structure combines several functional groups that offer opportunities for modulation of bioactivity while maintaining stability and solubility. As research continues to uncover its full potential, this compound may pave the way for novel therapeutic interventions across diverse disease areas.
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